molecular formula C26H26N4O4S B301093 2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Cat. No. B301093
M. Wt: 490.6 g/mol
InChI Key: CWPDXKHJRLYJIK-GCNWNYGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a thiazolidinone derivative that exhibits antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one in lab experiments is its potent antimicrobial and antitumor activity. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in animal models and clinical trials. Additionally, it would be interesting to study its synergistic effects with other drugs and its potential as a drug delivery system.

Synthesis Methods

The synthesis of 2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one involves the reaction of 4-ethoxybenzaldehyde, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and 2-aminoethanethiol in the presence of acetic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It exhibits potent antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It also shows promising antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O4S/c1-5-28-25(31)24(35-26(28)27-20-7-13-23(14-8-20)34-6-2)16-19-15-17(3)29(18(19)4)21-9-11-22(12-10-21)30(32)33/h7-16H,5-6H2,1-4H3/b24-16-,27-26?

InChI Key

CWPDXKHJRLYJIK-GCNWNYGFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)[N+](=O)[O-])C)/SC1=NC4=CC=C(C=C4)OCC

SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)[N+](=O)[O-])C)SC1=NC4=CC=C(C=C4)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)[N+](=O)[O-])C)SC1=NC4=CC=C(C=C4)OCC

Origin of Product

United States

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